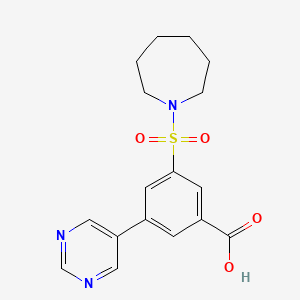
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as AZD6738 and belongs to the class of sulfonylpyrimidine-based inhibitors.
Mécanisme D'action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves the inhibition of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR kinase is activated in response to DNA damage and phosphorylates downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. Inhibition of ATR kinase by 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for cancer therapy with reduced side effects. Additionally, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is its potential as a selective cancer therapy with reduced side effects. However, one of the limitations is the lack of clinical data to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage, administration route, and potential drug interactions.
Orientations Futures
The future directions for 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid include the development of more potent and selective ATR kinase inhibitors, as well as the investigation of its potential in combination therapy with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves a multi-step process. The first step is the reaction between 5-chloro-3-nitropyridine and 4-aminobenzoic acid to form 5-chloro-3-nitropyridin-4-yl benzoate. This intermediate is then reacted with 1-azepanethiol to obtain 3-(azepan-1-ylsulfanyl)-5-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon, followed by the reaction with 5-bromo-2-chlorobenzoic acid to yield 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been found to selectively inhibit the activity of the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. ATR kinase inhibition leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways. This makes 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(22)14-7-13(15-10-18-12-19-11-15)8-16(9-14)25(23,24)20-5-3-1-2-4-6-20/h7-12H,1-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKMAGIOGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethoxymethyl)-N-methyl-N-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5496316.png)
![4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5496320.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496327.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5496331.png)
![N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5496332.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5496339.png)

![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5496359.png)
![(4-{[3-allyl-4-oxo-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5496364.png)
![4-(2-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5496365.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5496369.png)
![4-methyl-3-[(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)thio]-4H-1,2,4-triazole](/img/structure/B5496375.png)

![3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide](/img/structure/B5496385.png)